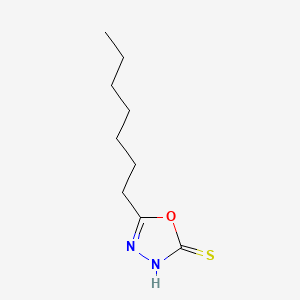

5-Heptyl-1,3,4-oxadiazole-2(3H)-thione

説明

Significance of Heterocyclic Chemistry in Medicinal and Organic Synthesis

Heterocyclic compounds are fundamental to the field of medicinal chemistry, forming the structural core of a vast number of pharmaceutical agents and biologically active molecules. ijnrd.org Their prevalence is so significant that over 85% of all biologically active chemical entities are reported to contain a heterocyclic ring. nih.gov These cyclic compounds, which incorporate at least one heteroatom such as nitrogen, oxygen, or sulfur, are integral to the structure of essential biomolecules like DNA, vitamins, and hormones. derpharmachemica.com

The importance of heterocycles in drug discovery stems from their structural diversity and their ability to engage in various interactions with biological targets, such as enzymes and receptors. nih.govijpsr.info The presence of heteroatoms allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, lipophilicity, polarity, and capacity for hydrogen bonding. nih.gov This adaptability is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates. nih.gov Consequently, heterocyclic scaffolds are indispensable tools for medicinal chemists aiming to design novel therapeutics for a wide range of diseases, including cancer, bacterial infections, and inflammatory conditions. derpharmachemica.comresearchgate.net

Overview of 1,3,4-Oxadiazole (B1194373) Core Structure and its Isomers in Contemporary Research

The oxadiazole ring is a five-membered heterocycle with the molecular formula C₂H₂N₂O. jchemrev.com It exists in several isomeric forms, but the 1,3,4-oxadiazole isomer is of particular interest to researchers due to its stability and versatile biological activity. pharmatutor.orgnih.gov The 1,3,4-oxadiazole scaffold is considered a privileged structure in medicinal chemistry and is found in numerous pharmaceutical drugs. nih.gov

The thione-substituted variant, 1,3,4-oxadiazole-2(3H)-thione, exists in a tautomeric equilibrium with its thiol form, 5-substituted-1,3,4-oxadiazole-2-thiol. mdpi.com This characteristic provides multiple sites for chemical modification, further enhancing its utility as a versatile building block in organic synthesis. mdpi.com The 1,3,4-oxadiazole ring is known for its thermal stability and its ability to participate in hydrogen bonding and π-π stacking interactions, which contributes to its capacity to bind effectively to biological targets. pharmatutor.org Derivatives of this core structure have been extensively investigated and have demonstrated a wide range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. pharmatutor.orgjchemrev.com

Rationale for Investigating 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione within the Broader Context of 1,3,4-Oxadiazole Derivatives

The introduction of an alkyl chain, specifically a heptyl group, significantly influences the compound's lipophilicity. nih.govnih.gov Lipophilicity, often measured as the partition coefficient (log P), is a crucial physicochemical parameter in drug design that affects a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.govresearchgate.netmdpi.com By incorporating a seven-carbon alkyl chain, researchers aim to enhance the molecule's ability to permeate biological membranes, a key step for reaching intracellular targets. researchgate.net The length of an alkyl chain is a key factor in modulating biological activity; for instance, it can influence the selectivity of antibacterial agents. nih.gov Studies on related structures have shown that long alkyl chains can impact physicochemical properties and antibacterial efficacy. nih.gov Therefore, the heptyl group represents a deliberate choice to balance increased lipophilicity for better membrane interaction without creating excessive hydrophobicity that could lead to poor aqueous solubility or non-specific binding. youtube.com

The systematic variation of the alkyl chain length at the 5-position allows for the fine-tuning of the compound's biological activity, providing valuable insights into the specific structural requirements for interaction with a particular biological target.

Historical Context of 1,3,4-Oxadiazole-2(3H)-thione Research and Development

The synthesis of 1,3,4-oxadiazole derivatives has been a subject of chemical research for many decades. One of the most common and established methods for synthesizing 5-substituted-1,3,4-oxadiazole-2(3H)-thiones involves the reaction of an appropriate acylhydrazide (or carbohydrazide) with carbon disulfide in an alkaline medium, typically in an alcoholic solution like ethanol (B145695) with potassium hydroxide (B78521). mdpi.comnih.gov This reaction proceeds through a cyclization process to form the stable heterocyclic ring. The mixture is typically heated under reflux, and subsequent acidification yields the desired product. nih.gov

This synthetic route has been widely employed to generate a large library of 1,3,4-oxadiazole-2(3H)-thione derivatives with various substituents at the 5-position. mdpi.com For example, 5-furan-2-yl nih.govnih.govjchemrev.comoxadiazole-2-thiol was synthesized using furan-2-carboxylic acid hydrazide and carbon disulfide. mdpi.com Similarly, long-chain alkyl derivatives such as 5-heptadecyl-1,3,4-oxadiazole-2(3H)-thione have been prepared from the corresponding long-chain fatty acid hydrazides. researchgate.net The development of efficient synthetic protocols, including microwave-assisted methods to reduce reaction times, has further facilitated the exploration of this class of compounds and their potential applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 66473-10-7 | amadischem.com |

| Molecular Formula | C₉H₁₆N₂OS | amadischem.com |

| Molecular Weight | 200.30 g/mol | amadischem.com |

| InChI Key | XDBMHZSJUYNNQP-UHFFFAOYSA-N | amadischem.com |

Table 2: Example Synthesis of 5-Substituted-1,3,4-oxadiazole-2(3H)-thione Derivatives

| Starting Acylhydrazide | Product | Reaction Conditions | Reference |

| 3,4-Dichlorobenzoyl hydrazine (B178648) | 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione | Carbon disulfide, Potassium hydroxide, Ethanol, Reflux | nih.gov |

| Furan-2-carboxylic acid hydrazide | 5-Furan-2-yl nih.govnih.govjchemrev.comoxadiazole-2-thiol | Carbon disulfide, Potassium hydroxide, Ethanol, Reflux | mdpi.com |

| Octadecanoic hydrazide | 5-Heptadecyl-1,3,4-oxadiazole-2(3H)-thione | Carbon disulfide, Potassium hydroxide, Ethanol, Reflux | researchgate.net |

Structure

3D Structure

特性

IUPAC Name |

5-heptyl-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2OS/c1-2-3-4-5-6-7-8-10-11-9(13)12-8/h2-7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBMHZSJUYNNQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=NNC(=S)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8070463 | |

| Record name | 1,3,4-Oxadiazole-2(3H)-thione, 5-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8070463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66473-10-7 | |

| Record name | 2-Mercapto-5-heptyloxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66473-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Oxadiazole-2(3H)-thione, 5-heptyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066473107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazole-2(3H)-thione, 5-heptyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,4-Oxadiazole-2(3H)-thione, 5-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8070463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-heptyl-1,3,4-oxadiazole-2(3H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 5 Heptyl 1,3,4 Oxadiazole 2 3h Thione

Established Synthetic Routes for 1,3,4-Oxadiazole-2(3H)-thione Scaffold Formation

The 1,3,4-oxadiazole (B1194373) ring is a key structural motif in medicinal chemistry, and numerous methods for its synthesis have been developed. neliti.combohrium.com These methods generally involve the cyclization of linear precursors, often derived from hydrazides.

The formation of the 1,3,4-oxadiazole ring is typically achieved through cyclodehydration or oxidative cyclization reactions. mdpi.comjchemrev.com A common strategy involves the intramolecular cyclization of N,N'-diacylhydrazine intermediates. mdpi.com This transformation requires a dehydrating agent to facilitate the removal of a water molecule and promote ring closure. A variety of reagents have been successfully employed for this purpose, including phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), thionyl chloride (SOCl₂), and triflic anhydride. mdpi.comnih.gov

Alternatively, 1,3,4-oxadiazoles can be synthesized via the oxidative cyclization of N-acylhydrazones, which are typically formed from the condensation of acid hydrazides and aldehydes. mdpi.comresearchgate.net Various oxidizing agents can effect this transformation, such as bromine in acetic acid, potassium permanganate (B83412) (KMnO₄), and chloramine-T. mdpi.comjchemrev.com Modern approaches also utilize metal-catalyzed or photoredox-catalyzed reactions to achieve this cyclization under milder conditions. bohrium.comorganic-chemistry.org

Table 1: Common Dehydrating and Oxidizing Agents for 1,3,4-Oxadiazole Synthesis

| Precursor | Reagent Type | Examples | Reference |

|---|---|---|---|

| N,N'-Diacylhydrazines | Dehydrating Agent | POCl₃, PPA, SOCl₂, P₂O₅ | mdpi.comnih.gov |

| N-Acylhydrazones | Oxidizing Agent | Br₂, KMnO₄, PbO₂, Chloramine-T | mdpi.com |

The synthesis of substituted 1,3,4-oxadiazoles, including the thione variant, is often a multi-step process that begins with readily available starting materials like carboxylic acids. nih.govresearchgate.net A representative synthetic sequence involves:

Esterification: The initial carboxylic acid is converted to its corresponding ester, commonly a methyl or ethyl ester, through methods like Fischer esterification. nih.gov

Hydrazinolysis: The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form the crucial acid hydrazide intermediate. nih.govresearchgate.net

Cyclization: The acid hydrazide is then subjected to a cyclization reaction to form the 1,3,4-oxadiazole ring. For the 2(3H)-thione derivatives, this typically involves reaction with carbon disulfide. jchemrev.comresearchgate.net

This sequential approach allows for the synthesis of a wide array of 5-substituted 1,3,4-oxadiazoles by simply varying the initial carboxylic acid. researchgate.net

Specific Synthetic Approaches for 5-Alkyl-1,3,4-oxadiazole-2(3H)-thiones

The introduction of an alkyl group, such as heptyl, at the 5-position of the 1,3,4-oxadiazole-2(3H)-thione ring is most commonly achieved by starting with the corresponding long-chain carboxylic acid hydrazide.

The most direct and widely used method for synthesizing 5-substituted-1,3,4-oxadiazole-2(3H)-thiones is the one-pot reaction of an acid hydrazide with carbon disulfide (CS₂) in the presence of a base, typically potassium hydroxide (B78521) (KOH). jchemrev.comnih.gov The reaction proceeds by refluxing the components in an alcoholic solvent, such as ethanol (B145695). nih.govimpactfactor.org

The proposed mechanism involves the initial nucleophilic attack of the terminal nitrogen of the hydrazide on the carbon of CS₂. The resulting intermediate, in the basic medium, then undergoes an intramolecular cyclization and dehydration to yield the potassium salt of the 5-substituted-1,3,4-oxadiazole-2-thiolate. impactfactor.org Subsequent acidification of the reaction mixture with an acid like hydrochloric acid protonates the thiolate, leading to the precipitation of the final product, which exists in tautomeric equilibrium between the thiol and the more stable thione form. jchemrev.comresearchgate.net This method is highly versatile and has been employed for the synthesis of a broad range of 5-aryl and 5-alkyl substituted derivatives. jchemrev.comasianpubs.org

Table 2: Typical Reaction Conditions for Synthesis of 5-Substituted-1,3,4-oxadiazole-2(3H)-thiones

| Reactant 1 | Reactant 2 | Base | Solvent | Condition | Reference |

|---|---|---|---|---|---|

| Acid Hydrazide | Carbon Disulfide | KOH | Ethanol | Reflux | jchemrev.comnih.gov |

The synthesis of the target compound, 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione, specifically follows the general method described above. The key precursor for this synthesis is octanoic hydrazide (CH₃(CH₂)₆CONHNH₂). This hydrazide is derived from octanoic acid, a C8 carboxylic acid, which provides the seven-carbon alkyl chain (heptyl group) attached to the C5 position of the oxadiazole ring.

The synthetic route involves the ring closure of octanoic hydrazide with carbon disulfide in a basic medium. researchgate.net While the reaction is generally straightforward, challenges can include the purification of the final product due to the lipophilic nature of the long heptyl chain, which may affect its solubility and crystallization behavior. Optimization of reaction time and temperature may be necessary to ensure complete cyclization and minimize side-product formation. The availability and purity of the starting octanoic hydrazide are also critical for achieving a high yield of the desired product.

Derivatization Strategies for this compound

The this compound scaffold possesses two primary sites for chemical modification: the N-3 nitrogen atom of the heterocyclic ring and the exocyclic sulfur atom of the thione group. These sites allow for the generation of diverse libraries of related compounds.

A common derivatization strategy is the Mannich reaction, which involves the aminoalkylation at the N-3 position. tubitak.gov.tr This reaction is typically carried out by treating the parent thione with formaldehyde (B43269) and a primary or secondary amine, resulting in the formation of N-substituted aminomethyl derivatives. asianpubs.orgtubitak.gov.tr

Another major route for derivatization is S-alkylation. The thione group can be readily alkylated by reacting the compound with various alkyl or aryl halides in the presence of a base. nih.gov This nucleophilic substitution reaction converts the thione into a thioether linkage, providing access to a wide range of 2-(alkylthio)-1,3,4-oxadiazole derivatives. researchgate.netnih.gov

Table 3: Examples of Derivatization Reactions on the 1,3,4-Oxadiazole-2(3H)-thione Ring

| Reaction Type | Reagents | Position of Derivatization | Product Class | Reference |

|---|---|---|---|---|

| Mannich Reaction | Formaldehyde, Amine | N-3 | 3-[(Substituted-amino)methyl] derivatives | tubitak.gov.tr |

| S-Alkylation | Alkyl/Phenacyl Halide, Base | S-2 | 2-(Alkyl/Arylthio) derivatives | nih.govnih.gov |

N-Substitution Reactions on the Oxadiazole Ring

The nitrogen atom at the 3-position of the 1,3,4-oxadiazole-2(3H)-thione ring is a key site for substitution reactions. These reactions are pivotal in creating a diverse library of compounds with varied structural features. A common approach involves the reaction with an appropriate electrophile in the presence of a base.

For instance, the synthesis of 3-(2,4-dimethylphenyl)-5-alkyl-1,3,4-oxadiazole-2-thiones has been achieved through ring closure reactions of acylhydrazides with carbon disulfide. psu.edu This methodology can be extrapolated for the synthesis of N-substituted derivatives of this compound. The general reaction involves the treatment of the parent thione with an alkyl or aryl halide in a suitable solvent and base system.

Table 1: Examples of N-Substitution Reactions on 1,3,4-Oxadiazole-2(3H)-thiones

| Starting Material | Reagent | Product | Reference |

| 5-Alkyl-1,3,4-oxadiazole-2-thione | 2,4-Dimethylphenyl isothiocyanate | 5-Alkyl-3-(2,4-dimethylphenyl)-1,3,4-oxadiazole-2-thione | psu.edu |

| 5-(3,4-Dichlorophenyl)-1,3,4-oxadiazole-2(3H)-one | Substituted amine, Formaldehyde | 3-((Substituted-amino)methyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-one | researchgate.net |

S-Alkylation of the Thione Group

The thione group in this compound exists in tautomeric equilibrium with its thiol form, allowing for facile S-alkylation. researchgate.net This reaction is typically carried out by treating the thione with an alkylating agent, such as an alkyl halide, in the presence of a base like sodium hydride or potassium carbonate. researchgate.net This leads to the formation of 2-(alkylthio)-1,3,4-oxadiazole derivatives.

A series of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B1618496) were synthesized by reacting the parent thione with various electrophiles in the presence of sodium hydride in N,N-dimethylformamide. researchgate.net A similar strategy can be employed for the S-alkylation of this compound.

Table 2: Examples of S-Alkylation Reactions

| Starting Material | Reagent | Product | Reference |

| 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol | Various electrophiles (e.g., alkyl halides) | 2-((Alkyl/Aryl)thio)-5-(3-nitrophenyl)-1,3,4-oxadiazole | researchgate.net |

| 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol | Ethyl chloroacetate | Ethyl 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate | nih.gov |

| 5-Furan-2-yl researchgate.netnih.govijcps.comoxadiazole-2-thiol | Methyl iodide | 5-Furan-2-yl-2-(methylthio)-1,3,4-oxadiazole | mdpi.com |

Mannich Base Formation

Mannich base formation is a powerful tool for introducing aminomethyl groups onto the nitrogen atom of the oxadiazole ring. The reaction involves the condensation of the 5-substituted-1,3,4-oxadiazole-2(3H)-thione with formaldehyde and a primary or secondary amine. nih.govijcps.commdpi.com This three-component reaction is typically carried out in a protic solvent like ethanol at room temperature.

Numerous studies have reported the synthesis of Mannich bases from various 5-substituted-1,3,4-oxadiazole-2(3H)-thiones. psu.eduresearchgate.netnih.govnih.govchemicalpapers.comnih.gov For example, the reaction of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione with formaldehyde and various primary aromatic amines or 1-substituted piperazines yielded the corresponding N-Mannich bases in good yields. nih.govnih.gov

Table 3: Examples of Mannich Base Formation

| 1,3,4-Oxadiazole Derivative | Amine | Product | Reference |

| 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | Primary aromatic amines | 3-((Aryl-amino)methyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | nih.govnih.gov |

| 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | 1-Substituted piperazines | 3-((4-Substituted-piperazin-1-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | nih.govnih.gov |

| 5-Alkyl-1,3,4-oxadiazole-2-thione | Benzaldehyde, Benzidine | bis-Mannich bases | psu.edu |

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, the development of more efficient and environmentally friendly synthetic methods has become a major focus in chemical research. This trend is also reflected in the synthesis of 1,3,4-oxadiazole derivatives.

Microwave-Assisted Synthesis of Oxadiazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.neteurjchem.comijsr.netijpbs.comwjarr.com The synthesis of 5-substituted-1,3,4-oxadiazole-2(3H)-thiones has been successfully achieved using microwave irradiation under solvent-free conditions. researchgate.neteurjchem.com This method significantly reduces reaction times from hours to minutes and provides excellent yields. For instance, the reaction of acyl or aroyl hydrazides with carbon disulfide can be efficiently carried out in a microwave oven. researchgate.neteurjchem.com

Ultrasonic Techniques in 1,3,4-Oxadiazole Synthesis

Ultrasound has been demonstrated to be an effective energy source for promoting chemical reactions. The use of ultrasonic techniques in the synthesis of 1,3,4-oxadiazole derivatives aligns with the principles of green chemistry by often allowing for milder reaction conditions and improved yields. researchgate.netresearchgate.net The ultrasound-assisted one-pot synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols from aryl hydrazides and carbon disulfide has been reported, offering a low-solvent and acid/base-free approach. researchgate.net

Catalyst-Mediated Synthesis (e.g., Palladium Catalysis for Coupling Reactions)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples for the direct functionalization of the this compound ring via palladium catalysis are not extensively documented, the broader class of 1,3,4-oxadiazoles has been successfully employed in such transformations. Palladium catalysts have been used for C-H activation of arenes and subsequent cascade reactions with nitriles to form oxazole (B20620) rings, showcasing the potential for complex heterocyclic synthesis. rsc.org Furthermore, palladium complexes have been prepared from 5-heptadecyl-1,3,4-oxadiazole-2(3H)-thione, indicating the compatibility of the thione moiety with palladium chemistry. researchgate.netresearchgate.net

Spectroscopic Characterization and Structural Elucidation of 5 Heptyl 1,3,4 Oxadiazole 2 3h Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione reveals distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). oregonstate.edu

The heptyl side chain displays characteristic signals for its terminal methyl group, the chain of methylene (B1212753) groups, and the methylene group directly attached to the oxadiazole ring. The terminal methyl (CH₃) protons typically appear as a triplet around 0.9 ppm. orgchemboulder.com The five internal methylene (-(CH₂)₅-) groups produce a complex multiplet in the range of 1.2–1.6 ppm. libretexts.org The methylene protons (α-CH₂) adjacent to the C5 carbon of the oxadiazole ring are deshielded due to the electronegativity of the heterocyclic system and are expected to resonate further downfield, typically in the 2.2–3.0 ppm region. orgchemboulder.com

A broad singlet corresponding to the N-H proton of the thione ring is also a key feature. In similar 1,3,4-oxadiazole-2-thione structures, this proton signal has been observed at highly deshielded values, around 12.9 ppm, confirming the thione tautomer's presence in solution. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Heptyl CH₃ | ~ 0.9 | Triplet (t) |

| Heptyl -(CH₂)₅- | ~ 1.2 - 1.6 | Multiplet (m) |

| Heptyl α-CH₂ | ~ 2.2 - 3.0 | Triplet (t) |

| Ring N-H | ~ 12.9 | Singlet (s, broad) |

The ¹³C NMR spectrum provides essential information about the carbon skeleton, with each unique carbon atom producing a distinct signal. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, which minimizes signal overlap. libretexts.orglibretexts.org

The carbons of the heptyl chain show predictable chemical shifts. The terminal methyl carbon (C-7') is found at approximately 14 ppm. libretexts.org The internal methylene carbons (C-2' to C-6') resonate in the 22–31 ppm range. libretexts.orglibretexts.org The α-methylene carbon (C-1'), being attached to the ring, is slightly deshielded and appears around 25-35 ppm.

The two carbon atoms of the oxadiazole ring have highly characteristic downfield shifts due to their hybridization and proximity to heteroatoms. libretexts.orgyoutube.com The C5 carbon, attached to the heptyl group (C=N), resonates at approximately 158 ppm. nih.govtubitak.gov.tr The C2 carbon, which is part of the thione group (C=S), is significantly deshielded and appears furthest downfield, around 179 ppm. nih.govtubitak.gov.tr

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ring C2 (C=S) | ~ 179 |

| Ring C5 (C-heptyl) | ~ 158 |

| Heptyl C1' (α-CH₂) | ~ 25 - 35 |

| Heptyl C2'-C6' | ~ 22 - 31 |

| Heptyl C7' (CH₃) | ~ 14 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the various functional groups within a molecule by detecting their characteristic vibrational frequencies.

The thiocarbonyl (C=S) stretching vibration is a key diagnostic peak for this molecule. While the C=S stretch can appear over a broad range of frequencies depending on the molecular environment researchgate.net, for 1,3,4-oxadiazole-2(3H)-thione structures, a characteristic absorption band is consistently observed around 1330 cm⁻¹. nih.govtubitak.gov.tr The presence of this band is strong evidence for the thione structure.

The 1,3,4-oxadiazole (B1194373) ring itself gives rise to several characteristic vibrations. A strong absorption corresponding to the C=N (imine) stretching vibration is typically found at approximately 1610 cm⁻¹. nih.govtubitak.gov.tr Additionally, the stretching vibration of the C-O-C ether-like linkage within the ring generally appears in the 1100-1200 cm⁻¹ region. researchgate.net Other important vibrations include the N-H stretch, which is observed as a broad band between 3100 and 3300 cm⁻¹ mdpi.com, and the aliphatic C-H stretching vibrations from the heptyl group, which appear in the 2850–3000 cm⁻¹ range. orgchemboulder.comlibretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

| N-H | Stretch | 3100 - 3300 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| C=N (imine) | Stretch | ~ 1610 |

| C=S (thione) | Stretch | ~ 1330 |

| C-O-C (ring) | Stretch | 1100 - 1200 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through the analysis of its fragmentation patterns under electron impact. The molecular formula for this compound is C₉H₁₆N₂OS, corresponding to a molecular weight of 200.30 g/mol . amadischem.comnih.gov

In the mass spectrum, the molecular ion peak (M⁺•) would be observed at an m/z ratio of 200. The fragmentation of the molecule is expected to proceed via several pathways. A primary fragmentation would involve the cleavage of the heptyl side chain. Another significant fragmentation pathway involves the cleavage of the heterocyclic ring itself. tandfonline.comtandfonline.com For related 1,3,4-oxadiazole-2-thione structures, fragmentation can involve the loss of carbon monosulfide (CS) or other small neutral molecules from the ring. asianpubs.org

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique employed to determine the elemental composition of a sample, thereby verifying its purity and empirical formula. For the compound this compound, with the molecular formula C₉H₁₆N₂OS, the theoretical elemental percentages have been calculated. These values serve as a benchmark against which experimentally determined values are compared.

The verification of the compound's purity is contingent upon the close agreement between the calculated and found percentages for carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). Typically, a deviation of ±0.4% is considered acceptable and confirms the successful synthesis and purification of the target compound. stackexchange.com

Below is a data table presenting the theoretical elemental composition of this compound.

Table 1: Elemental Analysis Data for C₉H₁₆N₂OS

| Element | Theoretical (%) |

|---|---|

| Carbon (C) | 53.97 |

| Hydrogen (H) | 8.05 |

| Nitrogen (N) | 13.99 |

| Oxygen (O) | 7.99 |

| Sulfur (S) | 16.01 |

Calculated based on the molecular formula C₉H₁₆N₂OS with a molecular weight of 200.30 g/mol . amadischem.com

X-ray Crystallography for Solid-State Structural Determination

While specific single-crystal X-ray diffraction data for this compound is not extensively documented in the reviewed literature, the solid-state structures of numerous closely related 5-substituted-1,3,4-oxadiazole-2(3H)-thione derivatives have been elucidated. researchgate.netresearchgate.netnih.gov This body of research provides significant insight into the expected molecular geometry, bond lengths, bond angles, and intermolecular interactions that characterize this class of compounds.

Studies on analogous compounds, such as 5-phenyl-1,3,4-oxadiazole-2(3H)-thione and 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione, consistently reveal a planar or near-planar conformation of the 1,3,4-oxadiazole ring. researchgate.netnih.gov The exocyclic sulfur atom and the substituent at the C5 position typically exhibit co-planarity with the heterocyclic ring. A crucial structural feature confirmed by X-ray crystallography is the existence of these molecules in the thione tautomeric form in the solid state, as evidenced by the C=S double bond length (typically around 1.6-1.7 Å) and the presence of a proton on a ring nitrogen atom (N-H). researchgate.netresearchgate.net

The table below summarizes representative crystallographic data from closely related 1,3,4-oxadiazole-2(3H)-thione structures to provide a comparative reference.

Table 2: Representative Crystallographic Data for Related 1,3,4-Oxadiazole-2(3H)-thione Derivatives

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Ref. |

|---|---|---|---|---|

| 5-Phenyl-1,3,4-oxadiazole-2(3H)-thione | Monoclinic | P2₁/n | C=S: ~1.68 | nih.gov |

| 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione | Monoclinic | P2(1)/n | C-H···S and N-H···N interactions | researchgate.net |

| 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | Monoclinic | Not Specified | N-H···O hydrogen bonding |

Note: This table presents data for structurally similar compounds to infer the likely structural characteristics of this compound.

Structure Activity Relationship Sar Studies and Molecular Design of 5 Heptyl 1,3,4 Oxadiazole 2 3h Thione Analogues

Impact of Substitution at the 5-Position on Biological Activity

The substituent at the 5-position of the 1,3,4-oxadiazole (B1194373) ring plays a pivotal role in determining the molecule's physicochemical properties, such as lipophilicity, and its ability to interact with biological targets.

The length and nature of the alkyl or aryl group at the C-5 position are critical determinants of biological activity, largely by influencing the compound's hydrophobicity.

Research into the antitubercular activity of 5-alkyl-1,3,4-oxadiazole derivatives has shown a clear dependence on the length of the alkyl chain. impactfactor.org A study demonstrated that the most potent compounds against Mycobacterium tuberculosis were those with alkyl chains containing 10 to 12 carbon atoms. impactfactor.org For instance, the N-dodecyl (C12) derivative of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine showed significant antimycobacterial activity against both susceptible and drug-resistant strains. impactfactor.org This suggests that while the heptyl group provides a degree of lipophilicity, extending the chain length can further optimize activity for certain targets, likely by enhancing membrane permeability or interaction with hydrophobic pockets in the target enzyme.

Comparing alkyl and aryl substituents reveals significant differences in physicochemical properties. The heptyl group imparts considerable hydrophobicity, which can influence solubility and membrane penetration. mdpi.com In contrast, aryl groups like phenyl are planar and can participate in different types of intermolecular interactions, such as π–π stacking. mdpi.com These differences are reflected in the predicted partition coefficient (LogP), a measure of lipophilicity.

| Compound | Substituent (Position 5) | Key Physicochemical Features | Predicted LogP |

|---|---|---|---|

| 5-Heptyl-1,3,4-oxadiazol-2-amine | Heptyl (C7H15) | The hydrophobic alkyl chain enhances lipophilicity. mdpi.com | ~3.5–4.0 |

| 5-Phenyl-1,3,4-oxadiazol-2-amine | Phenyl (C6H5) | Features a planar aromatic group. mdpi.com | ~2.0–2.5 |

| 5-Dodecyl-1,3,4-oxadiazol-2-amine | Dodecyl (C12H25) | A long alkyl chain significantly increases hydrophobicity. mdpi.com | ~6.0–6.5 |

Introducing functional groups such as halogens, hydroxyl groups, and substituted aromatic systems at the 5-position can drastically alter the electronic properties and hydrogen-bonding capabilities of the molecule, leading to significant changes in biological activity.

Halogen substitution is a common strategy in drug design. In a series of 5-aryl-1,3,4-oxadiazole-2-thiol derivatives, the compound 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (B1269391) showed strong potential against E. coli and S. aureus. impactfactor.org Similarly, anticancer studies on 2-indolinones bearing a 1,3,4-oxadiazole ring revealed that compounds with a halogen atom at the C5 position displayed the highest activity. nih.gov The analgesic activity of certain oxadiazole derivatives was also found to be most effective when halogen substituents were present on the C5-phenyl ring. asianpubs.org Molecular docking studies have confirmed that halogen atoms like fluorine and chlorine can be directly involved in intermolecular interactions with active site residues of protein targets, highlighting their importance for bioactivity. nih.gov

Other substitutions have also proven effective. A derivative with a 4-hydroxyphenyl group at the 5-position demonstrated potent and selective inhibitory activity against M. tuberculosis H37Rv. impactfactor.org Furthermore, the anti-inflammatory activity of some analogues was improved by the presence of a 4-chlorophenyl or a 3,4-dimethoxyphenyl group at this position. asianpubs.org

| Substituent at C5-Phenyl Ring | Observed Biological Effect | Source |

|---|---|---|

| 4-Fluoro (-F) | Potent antibacterial activity. impactfactor.org | impactfactor.org |

| 4-Chloro (-Cl) | Improved anti-inflammatory activity. asianpubs.org | asianpubs.org |

| Halogens (-Cl, -Br) | Enhanced analgesic and anticancer activity. nih.govasianpubs.org | nih.govasianpubs.org |

| 4-Hydroxy (-OH) | Potent and selective antitubercular activity. impactfactor.org | impactfactor.org |

| 3,4-Dimethoxy | Improved anti-inflammatory activity. asianpubs.org | asianpubs.org |

Significance of N-3 Position Derivatization on Pharmacological Profiles

The N-3 position of the 1,3,4-oxadiazole-2(3H)-thione ring is a key site for synthetic modification. As a nucleophilic center, it is readily attacked by electrophiles, allowing for the introduction of a wide variety of substituents. researchgate.net This derivatization, most commonly through aminomethylation to form Mannich bases, is a powerful strategy for modulating the pharmacological profile of the parent compound.

The introduction of amine-containing side chains at the N-3 position via the Mannich reaction is a widely employed strategy to generate libraries of new derivatives with diverse biological activities. dergipark.org.tr This reaction typically involves treating the parent thione with formaldehyde (B43269) and a primary or secondary amine, such as piperidine (B6355638) or morpholine. The resulting N-Mannich bases often exhibit enhanced or entirely new pharmacological properties, including antimicrobial and antiproliferative activities. nih.govdergipark.org.tr

For example, a series of N-Mannich bases were synthesized from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione by reacting it with various 1-substituted piperazines. dergipark.org.tr The resulting piperazinomethyl derivatives showed broad-spectrum antibacterial activity, with some compounds exhibiting potent effects against Gram-positive bacteria. dergipark.org.tr In another study, 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione was reacted with various substituted piperidines to yield N-3 Mannich bases that were particularly active against Gram-positive bacterial species and showed promising cytotoxic activity against liver carcinoma cell lines. The combination of a 1,3,4-oxadiazole-2(3H)-thione core with a piperazine (B1678402) ring has also led to the discovery of potent inhibitors of Focal Adhesion Kinase (FAK), a target in cancer therapy.

| Parent Scaffold | N-3 Substituent (Mannich Base) | Reported Biological Activity | Source |

|---|---|---|---|

| 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | (4-Substituted-piperazin-1-yl)methyl | Broad-spectrum antibacterial and anti-proliferative activity. dergipark.org.tr | dergipark.org.tr |

| 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione | (Substituted-piperidin-1-yl)methyl | Activity against Gram-positive bacteria and cytotoxicity against liver cancer cells. | |

| 5-(2,3-dihydrobenzo[b] researchgate.netdioxin-6-yl)-1,3,4-oxadiazole-2(3H)-thione | (4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methyl | Potent FAK inhibition and antitumor activity. | |

| 5-Aryl-1,3,4-oxadiazole-2-thiones | General Amines (e.g., Morpholine) | General antimicrobial activity. dergipark.org.tr | dergipark.org.tr |

The formation of a Schiff base (an imine group, -C=N-) directly at the N-3 position of the 1,3,4-oxadiazole-2(3H)-thione ring is not a common synthetic route. Schiff bases are typically formed through the condensation of a primary amine with an aldehyde or ketone.

However, a Schiff base moiety can be incorporated into the N-3 position through a multi-step process. A versatile strategy involves first performing a Mannich reaction on the parent thione using a primary aromatic amine that can later be used to form a Schiff base. For instance, reacting the N-3 position with formaldehyde and a primary aromatic amine (Ar-NH2) yields an N-arylaminomethyl derivative (a Mannich base). nih.gov This intermediate, which now contains a secondary amine, does not directly form a Schiff base. A more viable route would be to use a Mannich reagent containing a protected primary amine or a precursor that can be converted to a primary amine. This newly introduced primary amine at the end of the N-3 side chain could then be condensed with various aromatic aldehydes to generate a series of N-3 substituted derivatives bearing a Schiff base functional group. While this is a plausible synthetic strategy, specific examples starting from 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione are not extensively documented in the reviewed literature, which more frequently reports on the synthesis and activity of Mannich bases formed with secondary amines like piperidine and morpholine. dergipark.org.tr

Role of the Thione Group in Ligand-Target Interactions

The exocyclic sulfur atom in this compound is not merely a passive structural element; it is crucial for the molecule's chemical reactivity and biological activity. This group exists in a tautomeric equilibrium between the thione (-NH-C=S) and thiol (-N=C-SH) forms, although crystallographic studies often show the thione form to be predominant in the solid state.

The presence of the thione/thiol group is known to enhance a wide range of biological activities. In one study, a 1,3,4-oxadiazole derivative with a free thione group at the C-2 position demonstrated stronger antibacterial activity against several pathogens than the reference drug ciprofloxacin. impactfactor.org The thione group can participate in crucial ligand-target interactions. The sulfur atom can act as a hydrogen bond acceptor, while the adjacent N-H group acts as a hydrogen bond donor. These interactions are vital for the stable binding of the molecule within the active site of a target protein or enzyme. For example, crystallographic analysis of related N-Mannich base derivatives has revealed the presence of N-H···S intermolecular hydrogen bonds, which help to stabilize crystal structures and are indicative of the types of interactions that can occur with biological macromolecules.

Bioisosteric Replacements and Their Impact on Activity and Metabolism

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound's physicochemical properties, biological activity, selectivity, and metabolic profile by substituting one atom or group with another that possesses similar steric and electronic characteristics. nih.gov In the context of the this compound scaffold, bioisosteric modifications can be conceptualized at two primary locations: the C5-heptyl chain and the 1,3,4-oxadiazole core.

Replacement of the C5-Alkyl Chain:

The long, flexible heptyl chain at the 5-position of the oxadiazole ring significantly contributes to the molecule's lipophilicity. Its replacement with other moieties can drastically alter the structure-activity relationship (SAR). Studies on analogous 5-substituted-1,3,4-oxadiazole-2(3H)-thiones reveal that substituting the linear alkyl group with aryl or heteroaryl rings can lead to potent biological activities, such as anticancer or enzyme inhibitory effects.

For instance, research on a series of 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H- nih.govresearchgate.netnih.govoxadiazole-2-thione derivatives demonstrated cytotoxic activity against various cancer cell lines. The introduction of substituted phenyl rings in place of a simple alkyl chain facilitates specific interactions, like pi-stacking or hydrogen bonds, with biological targets. Compound 5a , featuring trimethoxy substituents on both phenyl rings, showed the highest cytotoxic effect against HepG2, MCF-7, and HL-60 cancer cell lines, indicating that specific aromatic substitutions are crucial for potency. researchgate.net

The impact of replacing the heptyl group with other lipophilic or functionalized aromatic systems is further illustrated by the potent inhibitory activities of various analogues. A series of 1,3,4-oxadiazole/chalcone (B49325) hybrids were designed and evaluated as inhibitors of key signaling proteins in leukemia. nih.gov Compound 8v from this series, which incorporates a complex substituted chalcone moiety at the C5 position, exhibited strong cytotoxic activity against several leukemia cell lines, with an IC₅₀ of 1.95 µM against K-562 cells. nih.gov This highlights that replacing a simple alkyl chain with a larger, electronically diverse group can introduce new binding interactions and significantly enhance potency.

| Compound | C5-Substituent | Target Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Compound 5a | Trimethoxyphenylaminomethyl-substituted phenyl | MCF-7 | 7.52 | researchgate.net |

| Compound 8v | Substituted Chalcone | K-562 | 1.95 | nih.gov |

| Compound 6k | 2-Methylbenzylthio | HEPG2 | >25.87 | capes.gov.br |

Replacement of the Heterocyclic Core:

The 1,3,4-oxadiazole ring itself can be replaced with other five-membered heterocyclic systems, a common bioisosteric strategy. The 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) rings are well-known bioisosteres of the 1,3,4-oxadiazole core. nih.gov This substitution is based on the similarity in size, geometry, and electronic properties between oxygen and sulfur atoms, or the N-H group. nih.gov Such replacements can modulate the compound's metabolic stability, hydrogen bonding capacity, and target affinity. nih.govresearchgate.net

For example, a comparative study of 1,3,4-oxadiazole-2(3H)-thiones and 1,3,4-thiadiazole-2(3H)-thiones as inhibitors of nucleotide pyrophosphatases/phosphodiesterases 1 (NPP1) revealed significant differences in activity. The thiadiazole analogue, 5-[4-(t-Butyldimethylsilyloxy)-phenyl]-1,3,4-thiadiazole-2(3H)-thione , was found to be a more potent inhibitor (IC₅₀ = 66.47 µM) than its oxadiazole counterpart, [4-(t-Butyldimethylsilyloxy)-phenyl]-1,3,4-oxadiazole-2(3H)-thione (IC₅₀ = 368 µM). nih.govsigmaaldrich.com This suggests that the sulfur atom in the thiadiazole ring may lead to improved binding interactions or better physicochemical properties for this specific target. The sulfur atom in the 1,3,4-thiadiazole ring is known to increase lipid solubility, which can enhance tissue permeability. nih.gov

Similarly, replacing the 1,3,4-oxadiazole moiety with a 1,2,4-triazole ring has been explored to generate new bioactive compounds. nih.gov This change introduces an additional hydrogen bond donor (the N-H group in the triazole ring), which can alter the interaction profile with biological targets and potentially improve metabolic stability.

Rational Drug Design Principles Applied to this compound Scaffolds

Rational drug design leverages the understanding of a biological target's structure and mechanism to create specific and potent inhibitors. For the 1,3,4-oxadiazole-2(3H)-thione scaffold, computational techniques such as molecular docking and pharmacophore modeling are instrumental in guiding the design of new analogues. nih.govnih.gov

Molecular Docking Studies:

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This technique has been widely applied to the 1,3,4-oxadiazole-2(3H)-thione class of compounds to understand their mechanism of action and to design more potent derivatives.

In a study targeting focal adhesion kinase (FAK), a key protein in cancer cell signaling, docking simulations were performed on a series of 1,3,4-oxadiazole-2(3H)-thione derivatives. The results showed that the most potent compounds could fit snugly into the FAK active site, forming key interactions with amino acid residues. This computational insight helps explain the observed biological activity and provides a roadmap for future modifications to enhance binding affinity. nih.gov

Similarly, docking studies on 1,3,4-oxadiazole derivatives as inhibitors of cyclooxygenase (COX) enzymes helped to elucidate their binding modes. nih.gov By visualizing the interactions between the oxadiazole compounds and the active sites of COX-1 and COX-2, researchers can rationally design modifications to improve potency and selectivity, which is a critical aspect of developing safer anti-inflammatory drugs.

Pharmacophore Modeling and Structure-Based Design:

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This model serves as a template for designing new molecules with potentially similar or improved activity.

The design of novel 2,5-disubstituted-1,3,4-oxadiazole analogues as anticancer agents has been guided by such principles. researchgate.net Researchers designed new series of compounds based on the core structures of known tubulin polymerization inhibitors. By introducing a methylene (B1212753) linker between the oxadiazole ring and an aryl substituent, they aimed to provide conformational flexibility to the molecule, potentially allowing for better positioning within the target's binding site. The resulting compound 4j showed significant growth inhibition against multiple cancer cell lines, validating the design strategy. researchgate.net

These rational design approaches allow for the targeted optimization of the this compound scaffold. By modeling the effects of modifying the heptyl chain, substituting the oxadiazole core, or adding other functional groups, chemists can prioritize the synthesis of compounds with the highest probability of success, saving time and resources in the drug discovery process. nih.gov

Computational Chemistry and in Silico Studies of 5 Heptyl 1,3,4 Oxadiazole 2 3h Thione

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, estimating the strength and nature of the interaction. For the 1,3,4-oxadiazole-2(3H)-thione class of compounds, docking studies have been instrumental in identifying potential biological targets and elucidating binding mechanisms. jusst.orgasianpubs.org These simulations are crucial for understanding how derivatives, and by extension 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione, might interact with various enzymes and receptors implicated in disease.

Docking studies on various 1,3,4-oxadiazole-2(3H)-thione derivatives have successfully identified key amino acid residues within the active sites of several important protein targets. For instance, computational analyses of derivatives containing a 1,4-benzodioxane (B1196944) skeleton revealed interactions with critical residues in the active site of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis. nih.gov In another study, derivatives bearing a piperazine (B1678402) moiety were docked into the active site of Focal Adhesion Kinase (FAK), a target in cancer therapy, successfully identifying interactions with key residues. nih.gov Similarly, docking simulations of other analogues have been performed against targets like tubulin and B-cell lymphoma 2 (BCL-2) to rationalize their anticancer activity. asianpubs.orgnih.gov These studies consistently show that the oxadiazole core and its substituents form a network of interactions that anchor the ligand within the protein's binding pocket.

Table 1: Examples of Molecular Docking Studies on 1,3,4-Oxadiazole-2(3H)-thione Derivatives

| Derivative Class | Target Protein | Key Interacting Residues | Study Focus |

| 1,4-Benzodioxane derivatives | E. coli FabH | Not specified | Antibacterial Activity nih.gov |

| Piperazine derivatives | Focal Adhesion Kinase (FAK) | Not specified | Anticancer Activity nih.gov |

| Phenyl-substituted derivatives | Tubulin | Not specified | Anticancer Activity nih.gov |

| Fatty acid derivatives | B-cell lymphoma 2 (Bcl-2) | Tyr 67, Phe 71 | Anticancer Activity researchgate.net |

| Phenylamino-methyl derivatives | Multiple bacterial & cancer targets | Not specified | Antimicrobial & Anticancer nih.gov |

The binding affinity of a ligand is determined by the types of interactions it forms with the target protein, primarily hydrogen bonds and hydrophobic interactions. For 1,3,4-oxadiazole-2(3H)-thione derivatives, the heterocyclic ring itself, with its nitrogen and oxygen atoms, is a key participant in hydrogen bonding. researchgate.net The thione group (C=S) and the N-H group in the ring are common sites for forming hydrogen bonds with active site residues. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Analysis

In silico ADMET prediction is a critical step in early-stage drug discovery, used to evaluate the drug-like properties of a compound and forecast its pharmacokinetic profile. Numerous studies on 1,3,4-oxadiazole (B1194373) derivatives have employed these predictive models to assess their potential as viable drug candidates. asianpubs.orgresearchgate.net These analyses typically evaluate compliance with established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability based on molecular properties.

For various 1,3,4-oxadiazole analogues, predictions have shown favorable drug-like characteristics, including good gastrointestinal absorption and blood-brain barrier penetration. nih.govtandfonline.com For example, a study on benzothiazole-linked 1,3,4-oxadiazole derivatives found that most compounds complied with Lipinski's rule and showed absorption percentages greater than 70%. nih.gov The heptyl group in this compound would increase its lipophilicity (logP), which could enhance properties like membrane permeability and absorption, but might also affect other parameters such as aqueous solubility.

Table 2: Predicted ADMET Properties for Representative 1,3,4-Oxadiazole Derivatives

| Property | Description | Typical Predicted Values for Analogues |

| Molecular Weight (MW) | Influences size-dependent absorption and diffusion. | 328 to 423 Da tandfonline.com |

| logP | The logarithm of the partition coefficient; measures lipophilicity. | 1.96 to 2.92 tandfonline.com |

| Hydrogen Bond Donors (HBD) | Number of donor groups (e.g., OH, NH); affects solubility and binding. | 1 to 2 tandfonline.com |

| Hydrogen Bond Acceptors (HBA) | Number of acceptor atoms (e.g., O, N); affects solubility and binding. | 6 to 9 tandfonline.com |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; relates to membrane permeability. | 100 to 140 Ų tandfonline.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide insights into molecular structure, stability, and reactivity by calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. tandfonline.com

For the 1,3,4-oxadiazole scaffold, DFT studies have been employed to understand the stability of different tautomeric forms (thione vs. thiol). researchgate.net Furthermore, in a study identifying novel 1,3,4-oxadiazole derivatives as thymidine (B127349) phosphorylase inhibitors, DFT analysis was used to calculate the HOMO-LUMO gap of the most promising hit, highlighting its superior stability and favorable electronic properties for target interaction. tandfonline.com Similar calculations for this compound would help in understanding its electronic distribution, reactivity, and the nature of its orbitals involved in binding.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. nih.gov This model then serves as a 3D query for virtual screening of large compound libraries to find new molecules with potential activity. nih.gov

This approach has been successfully applied to the 1,3,4-oxadiazole class. For example, a pharmacophore model for α-glucosidase inhibitors was developed based on active 1,3,4-oxadiazole compounds, leading to the identification of new potential leads through virtual screening. nih.gov Another study developed a five-featured pharmacophore model for anti-tubulin 1,3,4-oxadiazoles, which was then used to screen over 30,000 derivatives and identify novel hits with high predicted affinity. nih.gov For this compound, the heptyl group would likely be defined as a hydrophobic feature in a pharmacophore model, while the oxadiazole-thione core would contribute hydrogen bond donor and acceptor features.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the binding pose predicted by docking, analyze conformational changes in the ligand and protein, and calculate binding free energies. nih.gov

Several advanced computational studies on 1,3,4-oxadiazole derivatives have incorporated MD simulations to validate their docking results. tandfonline.comnih.gov These simulations have confirmed that promising hit compounds remain stably bound within the active site of their target proteins, such as tubulin or thymidine phosphorylase, throughout the simulation period. tandfonline.comnih.gov An MD simulation of this compound complexed with a target protein would be essential to verify the stability of its binding mode, observe the flexibility of the heptyl chain within the binding pocket, and refine the understanding of its interaction dynamics.

Future Directions and Therapeutic Potential of 5 Heptyl 1,3,4 Oxadiazole 2 3h Thione

Development as Novel Therapeutic Agents

The 1,3,4-oxadiazole (B1194373) ring is a versatile pharmacophore, and its derivatives are known to possess a broad spectrum of pharmacological activities. nih.gov Extensive research on various 5-substituted-1,3,4-oxadiazole-2(3H)-thiones has revealed significant potential across several therapeutic areas:

Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of 1,3,4-oxadiazole-2-thione derivatives against various cancer cell lines, including breast, liver, and leukemia. nih.govirapa.org Some compounds have shown promising activity in full 60-cell panel assays conducted by the National Cancer Institute. rroij.com

Antimicrobial and Antifungal Activity: The oxadiazole-thione scaffold is a key component in the development of new antimicrobial agents. neliti.com Derivatives have shown efficacy against Gram-positive and Gram-negative bacteria, as well as various fungal strains. rroij.commanipal.edu The search for novel compounds is driven by the need to combat drug-resistant microorganisms. mdpi.com

Anti-inflammatory and Analgesic Activity: Several 1,3,4-oxadiazole derivatives have been synthesized and tested for their anti-inflammatory and pain-relieving properties, with some showing potency comparable to or greater than established drugs like ibuprofen (B1674241) and indomethacin. rroij.com

Anticonvulsant and Antidepressant Activity: The structural motif is also being explored for its effects on the central nervous system, with reports of anticonvulsant and antidepressant activities in various analogs. neliti.comrjptonline.org

Given this extensive background, 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione represents a viable candidate for screening and development in these and other therapeutic fields. The long heptyl chain imparts significant lipophilicity, which could influence its interaction with biological membranes and targets, potentially leading to unique activity profiles.

Combination Therapies with Existing Pharmaceutical Agents

There is currently no specific research available on the use of this compound in combination therapies. However, a common strategy in modern pharmacology, particularly in oncology, is to combine drugs with different mechanisms of action to enhance efficacy and overcome resistance. For instance, a novel agent that inhibits cancer cell proliferation, a known property of many oxadiazole-thiones, could be paired with established cytotoxic or targeted therapies. nih.gov Future research could explore synergistic effects between this compound and existing drugs like 5-fluorouracil (B62378) or etoposide, potentially allowing for lower doses and reduced toxicity. rroij.comnih.gov

Exploration of New Biological Targets and Disease Indications

Research into the broader class of 1,3,4-oxadiazole-2(3H)-thiones has identified several specific molecular targets, suggesting clear avenues for investigating the mechanism of action of the 5-heptyl derivative. The exploration of these targets could uncover new disease indications for this compound.

| Biological Target | Therapeutic Area | Derivative Studied |

| Tubulin Polymerization | Anticancer | 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H-[1,3,4]oxadiazole-2- thione |

| Focal Adhesion Kinase (FAK) | Anticancer | 1,3,4-oxadiazole-2(3H)-thione derivatives containing a piperazine (B1678402) skeleton |

| Thymidine (B127349) Phosphorylase | Anticancer | 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives |

| Telomerase | Anticancer | 2-aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione derivatives |

| Nucleotide Pyrophosphatases/ Phosphodiesterases 1 (NPP1) | Various (inflammation, calcification) | [4-(t-butyldimethylsilyloxy)-phenyl]-1,3,4-oxadiazole-2(3H)-thione |

| B-cell lymphoma 2 (BCL-2) | Anticancer | In silico studies on various 1,3,4-oxadiazole derivatives |

The inhibition of enzymes like tubulin and Focal Adhesion Kinase (FAK) by related compounds points to a strong potential for anticancer applications. nih.govnih.govresearchgate.net Likewise, the demonstrated activity against nucleotide pyrophosphatases/phosphodiesterases 1 (NPP1) suggests that this compound could be investigated for roles in inflammation or metabolic diseases. nih.gov In silico studies have also pointed to B-cell lymphoma 2 (BCL-2) as a potential target for this class of compounds. researchgate.net

Optimization of Pharmacological Profiles for Enhanced Efficacy and Reduced Toxicity

The pharmacological profile of a drug candidate is critical for its success. For this compound, optimization would involve modifying its structure to improve its Absorption, Distribution, Metabolism, and Excretion (ADME) properties while maximizing efficacy and minimizing toxicity.

Key strategies observed in the development of related compounds include:

Structure-Activity Relationship (SAR) Studies: The heptyl group at the 5-position is a key determinant of the molecule's lipophilicity. SAR studies could involve synthesizing analogs with varying alkyl chain lengths (e.g., shorter or longer than seven carbons), branching, or introducing cyclic moieties to fine-tune the balance between potency and pharmacokinetic properties. nih.gov

Bioisosteric Replacement: The thione group (C=S) is crucial for the activity of many of these compounds. It exists in equilibrium with a thiol (-SH) tautomer. researchgate.netmdpi.com Understanding and controlling this tautomerism can be key to optimizing target engagement.

Prodrug Strategies: To improve delivery or target specificity, the molecule could be modified into a prodrug that is activated under specific physiological conditions.

Preclinical and Clinical Development Considerations

Currently, this compound is not in any known preclinical or clinical trials. The development pathway for this compound would follow a standard pharmaceutical pipeline.

Preclinical Stage:

In Vitro Screening: Initial evaluation against a broad panel of cancer cell lines and microbial strains to identify primary areas of efficacy. nih.govrroij.com

Mechanism of Action Studies: Investigating the compound's effect on specific biological targets identified from analog studies (e.g., FAK, tubulin). nih.govresearchgate.net

In Vivo Studies: If in vitro results are promising, testing would proceed to animal models to evaluate efficacy, pharmacokinetics, and preliminary toxicity.

Toxicology Assessment: Comprehensive safety pharmacology and toxicology studies to determine a safe starting dose for human trials.

Clinical Stage:

Phase I: First-in-human trials to assess safety, tolerability, and pharmacokinetics in a small group of subjects.

Phase II: Trials to evaluate the drug's efficacy in a targeted patient population and to determine the optimal dosage.

Phase III: Large-scale, multicenter trials to confirm efficacy and monitor adverse reactions in comparison to standard treatments.

Potential Applications Beyond Medicinal Chemistry (e.g., Agrochemicals, Material Science)

The utility of this compound is not necessarily limited to medicine.

Material Science: A specific study has designed and synthesized 5-Heptyl-1,3,4-oxadiazole-2-thione (HpODT) for use as a chelating collector in metallurgy. researchgate.net The research demonstrated its superior recovery and selectivity for antimony sulfide (B99878) compared to standard industrial agents, highlighting its potential in mineral processing and material science due to its special metal-chelating properties. researchgate.net

Agrochemicals: The broader 1,3,4-oxadiazole class is widely investigated for agricultural applications. researchgate.net Derivatives have shown promise as fungicides, pesticides, and herbicides, suggesting that this compound could be screened for similar properties. mdpi.com

Q & A

Q. Characterization Methods :

- Physical : Melting point (open capillary), solubility, TLC (Rf values).

- Spectral :

How do researchers distinguish between thione and thiol tautomers in this compound?

Advanced Research Question

Thione-thiol tautomerism is analyzed via:

- IR Spectroscopy : Thione form shows C=S stretch (~1200 cm⁻¹), while thiol form exhibits S-H stretch (~2550 cm⁻¹).

- NMR : Absence of S-H proton signals in CDCl₃ confirms thione dominance. Solvent polarity effects are studied using DMSO-d₶ vs. CDCl₃ .

- Computational Modeling : Density Functional Theory (DFT) calculates tautomer stability. For example, the thione form is typically more stable by ~5–10 kcal/mol due to aromaticity preservation .

What strategies optimize the yield of this compound during cyclization?

Advanced Research Question

Key factors include:

- Reagent Ratios : Excess carbon disulfide (1.5–2 eq) ensures complete cyclization.

- Base Selection : KOH/EtOH outperforms NaOH due to better solubility of intermediates.

- Reaction Time : Extended reflux (8–12 hrs) improves yield (70–85%) but risks side reactions like oxidation.

- Purification : Column chromatography (silica gel, hexane/EtOAc) removes unreacted hydrazides .

How are structure-activity relationships (SAR) evaluated for this compound derivatives?

Advanced Research Question

SAR studies involve:

- Substituent Variation : Alkyl chain length (e.g., heptyl vs. nonyl) and aromatic substitutions (electron-withdrawing/donating groups).

- Biological Assays :

- Antimicrobial : MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values.

- Computational Docking : Predict binding affinity to targets like cyclooxygenase-2 (COX-2) or bacterial DNA gyrase .

Q. Example SAR Finding :

- Longer alkyl chains (eptyl/nonyl) enhance lipophilicity, improving membrane penetration and antimicrobial activity (MIC: 8–16 µg/mL) .

How do researchers resolve contradictions in spectral data during structural elucidation?

Advanced Research Question

Contradictions (e.g., unexpected NMR shifts) are addressed by:

Cross-Validation : Compare IR, NMR, and MS data with DFT-predicted spectra.

X-ray Crystallography : Resolve ambiguities via single-crystal structure determination (e.g., SHELX refinement) .

Solvent Effects : Re-record spectra in deuterated solvents to rule out tautomerism or aggregation .

What computational methods predict the electronic properties of this compound?

Advanced Research Question

- DFT Calculations : Gaussian or Chemcraft software optimize geometry at the B3LYP/6-311++G(d,p) level.

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate charge transfer potential.

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., sulfur atoms) for reaction planning .

How is this compound utilized in coordination chemistry?

Advanced Research Question

The thione sulfur acts as a ligand for metal complexes:

- Synthesis : React with Pd(II) or Hg(II) salts in ethanol to form [M(L)₂Cl₂] complexes.

- Characterization :

- UV-Vis : Ligand-to-metal charge transfer (LMCT) bands at ~350 nm.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C).

- Applications : Antimicrobial activity of Hg(II) complexes (MIC: 4–8 µg/mL) surpasses free ligands .

What pharmacological screening approaches are used for this compound?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。